molecular formula C19H19BrN4O2S B2583745 N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448059-91-3

N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

カタログ番号: B2583745
CAS番号: 1448059-91-3
分子量: 447.35
InChIキー: YMNZDFCWMQHPBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Activity

The synthesis and evaluation of N-substituted acetamide derivatives with structures similar to the specified compound have demonstrated notable antibacterial potentials. These studies involve acetamide derivatives bearing heterocyclic cores such as azinane and 1,3,4-oxadiazole, which have been assessed for their efficacy against various bacterial strains. For example, certain synthesized compounds displayed moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria. The structural features of these compounds, including the oxadiazole ring and substituted acetamide groups, contribute to their antibacterial properties. Compounds with specific substituents have shown to be particularly effective against strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating their potential for development as antibacterial agents (Iqbal et al., 2017).

Antimicrobial and Hemolytic Activity

Research into 1,3,4-oxadiazole and acetamide derivatives has also explored their antimicrobial and hemolytic activities. These compounds have been synthesized and evaluated for their ability to inhibit the growth of microbial species and assess their cytotoxicity towards human cells. The incorporation of different substituents into the oxadiazole ring and acetamide moiety has been shown to impact the antimicrobial efficacy and safety profile of these compounds. Some derivatives exhibited promising antimicrobial activity with low cytotoxicity, suggesting their suitability for further exploration as therapeutic agents. The structural diversity within this class of compounds allows for the optimization of antimicrobial activity and minimization of adverse effects (Gul et al., 2017).

Enzyme Inhibition and Pharmacological Evaluation

The evaluation of 1,3,4-oxadiazole and acetamide derivatives extends to their pharmacological properties, including enzyme inhibition. These compounds have been assessed for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to conditions like Alzheimer's disease. The synthesis of N-substituted derivatives and their pharmacological assessment have revealed potential therapeutic applications due to their enzyme inhibitory activities. Such studies highlight the versatility of these compounds in addressing various health conditions through targeted enzyme inhibition (Khalid et al., 2014).

特性

IUPAC Name

N-(4-bromophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2S/c20-15-1-3-16(4-2-15)21-17(25)11-24-8-5-13(6-9-24)18-22-23-19(26-18)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNZDFCWMQHPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。